molecular formula C10H13N3O3 B2923361 (2S,3S)-1-Methyl-2-(1-methylimidazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid CAS No. 2227705-89-5

(2S,3S)-1-Methyl-2-(1-methylimidazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid

Cat. No.: B2923361
CAS No.: 2227705-89-5
M. Wt: 223.232
InChI Key: LBYNVQSMUYOQHC-XPUUQOCRSA-N
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Description

(2S,3S)-1-Methyl-2-(1-methylimidazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid is a complex organic compound with a unique structure that includes a pyrrolidine ring, an imidazole ring, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-1-Methyl-2-(1-methylimidazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving an appropriate amine and a carbonyl compound.

    Introduction of the Imidazole Ring: The imidazole ring can be introduced via a condensation reaction with an aldehyde or ketone.

    Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, often using carbon dioxide or a carboxylating agent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-1-Methyl-2-(1-methylimidazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution Reagents: Substitution reactions may involve halogens, acids, or bases under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

(2S,3S)-1-Methyl-2-(1-methylimidazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.

    Industry: The compound may be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism by which (2S,3S)-1-Methyl-2-(1-methylimidazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2S,3S)-2-(1-methylimidazol-2-yl)oxolan-3-amine: This compound shares a similar imidazole ring but differs in the structure of the pyrrolidine ring.

    N-[(2S,3S)-2-(1-methylimidazol-2-yl)oxolan-3-yl]-1,3-benzoxazol-2-amine: This compound has a similar imidazole ring but includes a benzoxazole ring instead of a pyrrolidine ring.

Uniqueness

(2S,3S)-1-Methyl-2-(1-methylimidazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties

Properties

IUPAC Name

(2S,3S)-1-methyl-2-(1-methylimidazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O3/c1-12-4-3-11-9(12)8-6(10(15)16)5-7(14)13(8)2/h3-4,6,8H,5H2,1-2H3,(H,15,16)/t6-,8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBYNVQSMUYOQHC-XPUUQOCRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1C2C(CC(=O)N2C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=CN=C1[C@@H]2[C@H](CC(=O)N2C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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